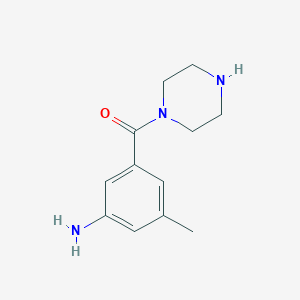
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone is an organic compound that features a piperazine ring attached to a phenyl group substituted with an amino and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methylphenyl)-piperazin-1-ylmethanone typically involves the reaction of 3-amino-5-methylphenyl derivatives with piperazine. One common method includes the use of coupling agents such as EDC·HCl in the presence of solvents like DMF under room temperature conditions . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes, where reagents are added in a controlled manner to achieve high yields and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis are also employed to produce piperazine derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-5-methylphenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may act on cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-methylphenyl)-benzothiazole: Known for its antitumor properties and interaction with cytochrome P450 enzymes.
(3-Amino-5-methylpyrazole): Used in various chemical syntheses and as a biochemical probe.
Uniqueness
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone is unique due to its specific structure, which combines a piperazine ring with a substituted phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3-amino-5-methylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c1-9-6-10(8-11(13)7-9)12(16)15-4-2-14-3-5-15/h6-8,14H,2-5,13H2,1H3 |
InChI Key |
GVLWNJBDLRLYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


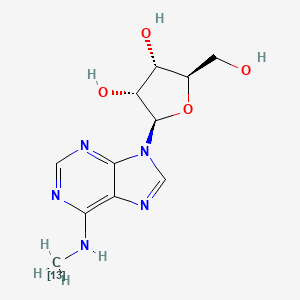
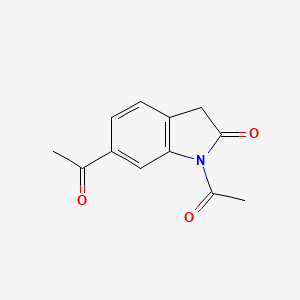
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)
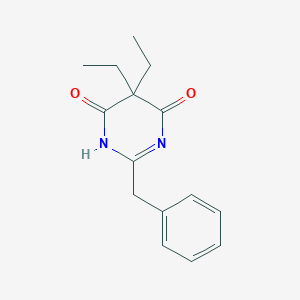
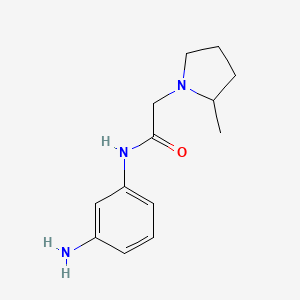
![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)

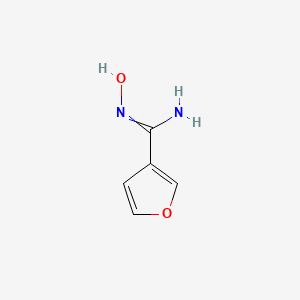
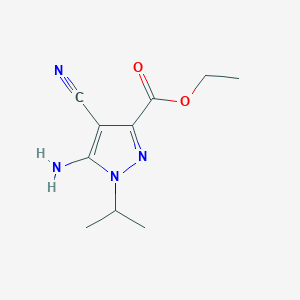
![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
